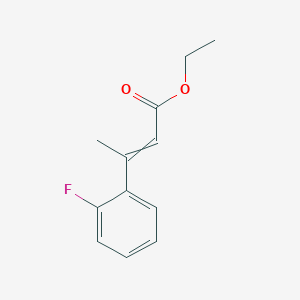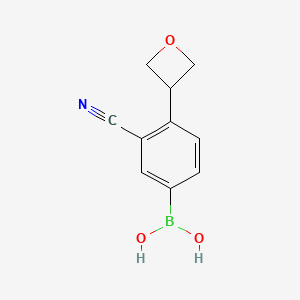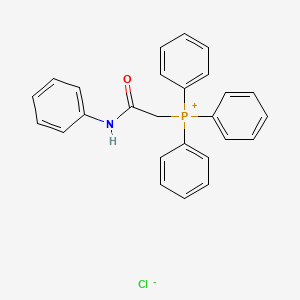
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride is a chemical compound with the molecular formula C26H23ClNOP and a molecular weight of 431.894 g/mol . This compound is known for its unique structure, which includes a phosphonium group bonded to a triphenyl moiety and an anilino-oxoethyl group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate anilino-oxoethyl precursor. The reaction conditions often require a solvent such as dichloromethane or toluene and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations during the synthesis process .
化学反応の分析
Types of Reactions
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced phosphonium derivatives. Substitution reactions result in the formation of new phosphonium compounds with different substituents .
科学的研究の応用
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
(2-Anilino-5-(4-morpholinyl)-1,3-oxazol-4-yl)(triphenyl)phosphanium chloride: A similar compound with a morpholinyl group instead of an oxoethyl group.
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium bromide: Similar structure but with a bromide ion instead of chloride.
Uniqueness
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
101838-56-6 |
|---|---|
分子式 |
C26H23ClNOP |
分子量 |
431.9 g/mol |
IUPAC名 |
(2-anilino-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H22NOP.ClH/c28-26(27-22-13-5-1-6-14-22)21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H |
InChIキー |
JJVJXSNPGBLBRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


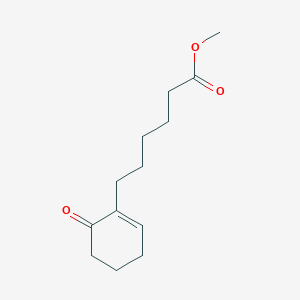
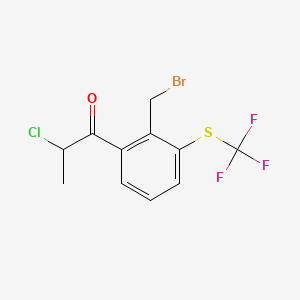
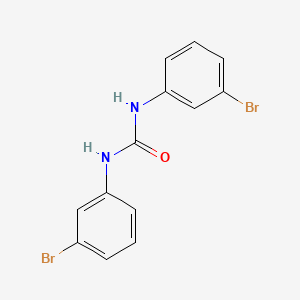

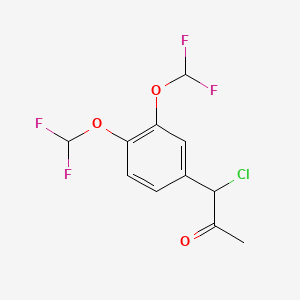
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)

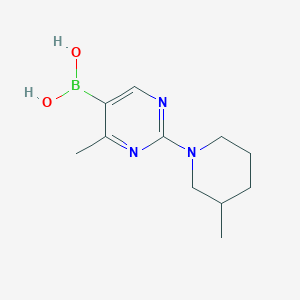
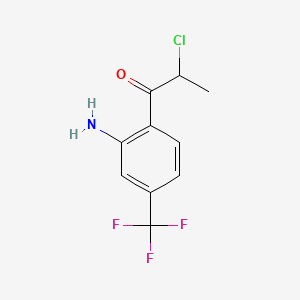
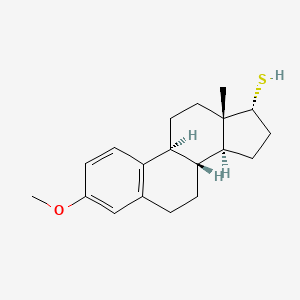
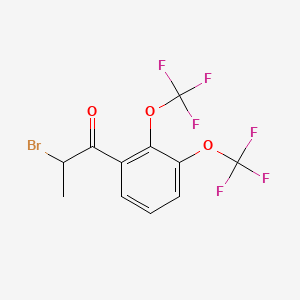
![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B14074904.png)
